molecular formula C10H12ClNO2 B12301109 3-(4-Chlorophenyl)-2-methylaminopropionic acid

3-(4-Chlorophenyl)-2-methylaminopropionic acid

Cat. No.: B12301109
M. Wt: 213.66 g/mol
InChI Key: PVXYVWVFWHBBMH-UHFFFAOYSA-N
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Description

N-Methyl-4-chloro-L-phenylalanine is a synthetic amino acid derivative with the molecular formula C10H12ClNO2 and a molar mass of 213.66 g/mol . This compound is characterized by the presence of a methyl group and a chlorine atom attached to the phenylalanine backbone, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-chloro-L-phenylalanine typically involves the methylation of 4-chloro-L-phenylalanine. One common method is the use of methyl iodide (CH3I) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The reaction is carried out under reflux conditions to ensure complete methylation .

Industrial Production Methods

Industrial production of N-Methyl-4-chloro-L-phenylalanine may involve more scalable and efficient methods, such as continuous flow synthesis or the use of microwave-assisted reactions. These methods can enhance reaction rates and yields while minimizing the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-chloro-L-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-4-chloro-L-phenylalanine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its effects on enzyme activity and protein synthesis.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-4-chloro-L-phenylalanine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the synthesis of serotonin by blocking the enzyme tryptophan hydroxylase. This inhibition leads to decreased levels of serotonin in the brain, which can have various physiological and behavioral effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-4-chloro-L-phenylalanine is unique due to the combined presence of both the methyl and chlorine groups, which confer distinct chemical and biological properties. This dual modification can enhance its stability, reactivity, and potential therapeutic applications compared to its analogs .

Properties

IUPAC Name

3-(4-chlorophenyl)-2-(methylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-12-9(10(13)14)6-7-2-4-8(11)5-3-7/h2-5,9,12H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXYVWVFWHBBMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CC=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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